

An In-depth Technical Guide to Amino-PEG36-acid: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amino-PEG36-acid

Cat. No.: B1192120

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Amino-PEG36-acid**, a long-chain polyethylene glycol (PEG) linker, detailing its physicochemical properties and its applications in bioconjugation, drug delivery, and surface modification. This document is intended to serve as a technical resource for researchers and professionals in the fields of biotechnology, pharmaceuticals, and materials science.

Core Properties of Amino-PEG36-acid

Amino-PEG36-acid is a bifunctional linker molecule characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic chain of 36 ethylene glycol units. This structure imparts unique properties that are highly valuable in a range of scientific applications. The extended PEG chain enhances aqueous solubility, reduces steric hindrance, and can decrease the immunogenicity of conjugated molecules.^[1]

The table below summarizes the key quantitative data for **Amino-PEG36-acid**.

Property	Value	References
Molecular Weight	~1675.0 g/mol	[2] [3] [4]
Chemical Formula	C75H151NO38	[2]
Spacer Arm Length	111 atoms, ~132.7 Å	
Purity	Typically >95%	
CAS Number	196936-04-6	

Applications in Bioconjugation and Drug Delivery

The dual functionality of **Amino-PEG36-acid** makes it a versatile tool for covalently linking different molecules. The primary amine can react with activated esters (like NHS esters), carboxylic acids, and other electrophiles, while the carboxylic acid can form stable amide bonds with primary amines.

Key applications include:

- **Antibody-Drug Conjugates (ADCs):** **Amino-PEG36-acid** can be used as a linker to attach highly potent cytotoxic drugs to monoclonal antibodies. The PEG chain can improve the pharmacokinetic properties of the ADC.
- **Peptide and Protein Modification (PEGylation):** The process of PEGylation can enhance the solubility, stability, and circulation half-life of therapeutic proteins and peptides, while potentially reducing their immunogenicity.
- **Surface Modification:** This linker is employed to functionalize surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.
- **PROTACs:** As a PEG-based linker, it can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving **Amino-PEG36-acid**.

Amine Coupling to Carboxylic Acids using EDC/NHS Chemistry

This two-step protocol is a widely used method for forming a stable amide bond between the amine group of **Amino-PEG36-acid** and a carboxyl group on a target molecule (e.g., a protein or nanoparticle surface).

Materials:

- **Amino-PEG36-acid**
- Molecule with a terminal carboxylic acid (Molecule-COOH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS or other non-amine containing buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- Preparation of Reagents:
 - Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
 - Prepare a stock solution of **Amino-PEG36-acid** in DMF or DMSO.
 - Dissolve the Molecule-COOH in the Activation Buffer.

- Activation of Carboxylic Acid:
 - To the solution of Molecule-COOH, add EDC and NHS/sulfo-NHS. A typical molar ratio is 1:2:4 (Molecule-COOH:EDC:NHS).
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation with **Amino-PEG36-acid**:
 - Add the **Amino-PEG36-acid** stock solution to the activated Molecule-COOH solution. The pH of the reaction mixture can be raised to 7.2-8.0 to facilitate the reaction with the primary amine.
 - Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.
- Quenching of Reaction:
 - Add the Quenching Buffer to the reaction mixture to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or other appropriate purification methods.

Carboxylic Acid Coupling to Primary Amines using EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid end of **Amino-PEG36-acid** to a molecule containing a primary amine.

Materials:

- **Amino-PEG36-acid**
- Molecule with a terminal primary amine (Molecule-NH₂)

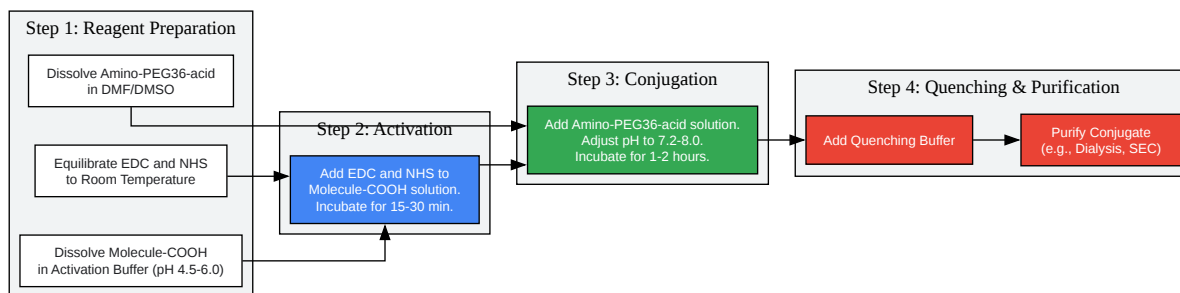
- EDC and NHS/sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS or other non-amine containing buffer, pH 7.2-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous DMF or DMSO

Procedure:

- Preparation of Reagents:
 - Equilibrate EDC and NHS/sulfo-NHS to room temperature.
 - Dissolve **Amino-PEG36-acid** in the Activation Buffer.
- Activation of **Amino-PEG36-acid**:
 - Add EDC and NHS/sulfo-NHS to the **Amino-PEG36-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation with Amine-containing Molecule:
 - Dissolve the Molecule-NH₂ in the Coupling Buffer.
 - Add the activated **Amino-PEG36-acid** solution to the Molecule-NH₂ solution.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quenching of Reaction:
 - Add the Quenching Buffer to stop the reaction.
- Purification:
 - Purify the conjugate using an appropriate method as described in the previous protocol.

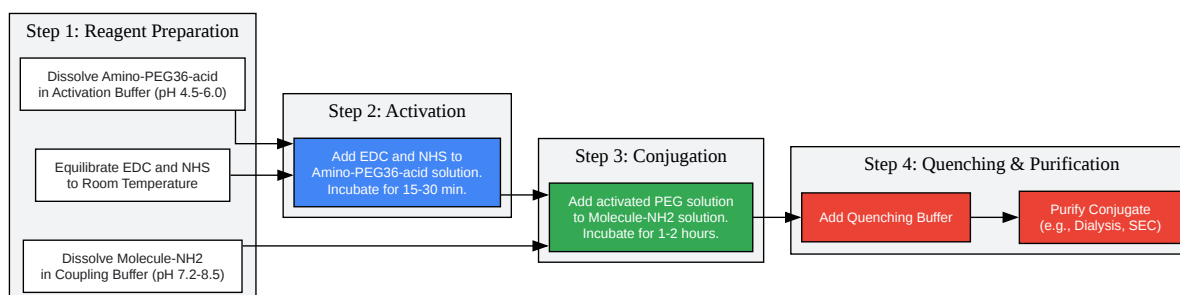
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



[Click to download full resolution via product page](#)

Caption: Workflow for coupling the amine group of **Amino-PEG36-acid** to a carboxylic acid.



[Click to download full resolution via product page](#)

Caption: Workflow for coupling the carboxylic acid of **Amino-PEG36-acid** to a primary amine.

Conclusion

Amino-PEG36-acid is a highly versatile and valuable tool in modern biotechnology and drug development. Its well-defined structure, long hydrophilic spacer, and dual-reactive ends provide researchers with a robust component for creating complex bioconjugates with enhanced properties. The experimental protocols and workflows provided in this guide offer a starting point for the successful application of **Amino-PEG36-acid** in a variety of research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino-PEG36-acid, CAS 196936-04-6 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Amino-PEG36-acid: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192120#amino-peg36-acid-molecular-weight-and-spacer-length]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com